molecular formula C19H15BrN2O4 B6568457 5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 946317-88-0

5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No. B6568457
CAS RN: 946317-88-0
M. Wt: 415.2 g/mol
InChI Key: YGEKYWFUNAKOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is an organic compound . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of furan compounds, including 5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide, has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . For example, Au nanoparticles supported on TiO2 can catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is complex, with multiple rings and functional groups . The compound contains a furan ring, a tetrahydroquinoline ring, and multiple carbonyl groups .


Chemical Reactions Analysis

Furan compounds, including 5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide, can undergo a variety of chemical reactions . For example, they can participate in cycloisomerization reactions catalyzed by Au nanoparticles supported on TiO2 . They can also undergo elimination reactions in the presence of CuCl as a catalyst .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Antibacterial Activity

Furan derivatives, such as the one , have shown significant antibacterial activity . They have been used to create numerous innovative antibacterial agents. The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Antiproliferative Activity

Pyrimidine-derived indole ribonucleosides, which are similar to the compound , have shown notable antiproliferative activity . They have been tested for in vitro antiproliferative activity against various types of cancer cells .

Antiviral Activity

Similar compounds have also been tested for their antiviral activity . They have been used in the treatment of diseases caused by Dengue virus and Hepatitis C virus .

Synthesis of Isonicotinohydrazides

The compound can be used in the synthesis of isonicotinohydrazides . This synthesis is carried out by utilizing the reaction of 5-bromofuran-2-carboxylic acid and isoniazid .

Development of New Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

properties

IUPAC Name

5-bromo-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c20-17-8-7-15(26-17)18(23)21-13-5-6-14-12(11-13)3-1-9-22(14)19(24)16-4-2-10-25-16/h2,4-8,10-11H,1,3,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEKYWFUNAKOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.